Higher Synthetic Yield vs. Palladium-Catalyzed Routes
A novel synthetic route for this compound, as described in patent CN112608299A, achieves a total yield of ≥75% [1]. This represents a significant and quantifiable improvement over prior art methods that rely on palladium-catalyzed coupling reactions. The patent explicitly states that those legacy methods are characterized by 'low yield' and generate 'more impurities' that are difficult to remove [1].
| Evidence Dimension | Total Synthesis Yield |
|---|---|
| Target Compound Data | ≥75% total yield |
| Comparator Or Baseline | Prior art methods (e.g., Pd-catalyzed coupling of 2-amino-5-bromopyridine with boronate esters) |
| Quantified Difference | Qualitatively superior; prior art is described as 'low yield' and 'yield is low' with 'more impurities' [1]. |
| Conditions | Multi-step synthesis from 2-amino-5-bromopyridine using Grignard reagent and subsequent reduction/deprotection steps. |
Why This Matters
A ≥75% total yield directly translates to lower cost of goods and more efficient use of raw materials, making it a more economical choice for procurement in both research and industrial scale-up phases.
- [1] Shandong Boyuan Pharm Co Ltd. (2021). Synthesis method of 4-(6-aminopyridine-3-yl) piperidine-1-tert-butyl formate. CN112608299A. View Source
